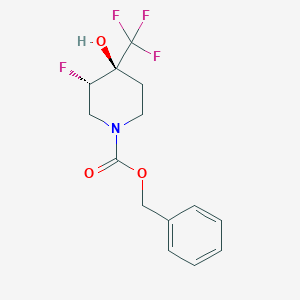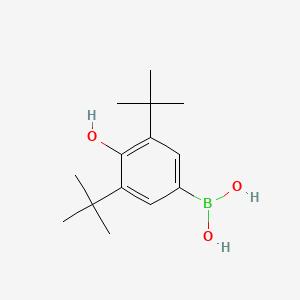
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Descripción general
Descripción
The compound "trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a piperidine ring, a common motif in drug design, and multiple fluorine atoms which can significantly alter the physical and chemical properties of a molecule .
Synthesis Analysis
The synthesis of related piperidine compounds often involves the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, which can then form glycosidic linkages . Additionally, substituted benzyl piperidines can be synthesized through various routes, including the functionalization of ethyl 1-benzyl-piperidine-4-carboxylate followed by microbial reduction to introduce stereochemistry . The synthesis of the specific compound would likely involve similar strategies, with careful attention to the introduction of the fluorine atoms and the control of stereochemistry at the relevant positions.
Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of a piperidine ring, a benzyl group, and multiple fluorine atoms, including a trifluoromethyl group. These fluorine atoms can influence the molecule's conformation and electronic distribution, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, the benzylic position is often a site for further functionalization, as seen in the benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane . The presence of a hydroxy group in the compound suggests potential for esterification or etherification reactions, while the fluorine atoms could be involved in nucleophilic aromatic substitution reactions if positioned appropriately on an aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its fluorinated groups. Fluorine atoms can increase the lipophilicity and metabolic stability of the molecule, making it more resistant to biotransformation. The piperidine ring contributes to the basicity of the compound, and the presence of a hydroxy group could affect its solubility in polar solvents . The stereochemistry of the molecule would also play a crucial role in its biological activity and interactions with enzymes or receptors.
Aplicaciones Científicas De Investigación
Microbial Reduction and Stereochemistry
The microbial reduction of related compounds like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied. This process often results in products with high diastereo- and enantioselectivities. For instance, Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with a high degree of stereochemical purity (Guo et al., 2006).
Synthesis and Labeling for Neuroleptic Agents
Compounds similar to trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate have been synthesized for use in metabolic studies of neuroleptic agents. For example, certain neuroleptic butyrophenones have been synthesized and labeled with carbon-14 for these purposes (Nakatsuka et al., 1981).
Stereo- and Regiochemical Outcomes in Reactions
The rearrangement reactions involving similar structures have been studied to understand the stereo- and regiochemical outcomes. For example, the treatment of certain piperidine-1-carboxylic acid benzyl esters with diethylaminosulfur trifluoride leads to specific stereochemical configurations (Hallett et al., 2000).
Mimicking Ergot Alkaloids and Synthetic Piperidine Drugs
The synthesis of pharmacologically interesting piperidines from compounds like ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported. These syntheses are important for mimicking ergot alkaloids and synthetic piperidine drugs (Branden et al., 1992).
Antibacterial Activity of Related Compounds
Research has also explored the antibacterial activities of certain quinolones derived from piperidines. These studies are crucial in understanding the potential medical applications of these compounds (Sheu et al., 1998).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause eye irritation (H320), and may cause respiratory irritation (H335) . The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on how to handle the compound safely.
Direcciones Futuras
As this compound is not intended for human or veterinary use, its future directions are likely to be in the field of research. For more detailed information on its potential applications and future directions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .
Propiedades
IUPAC Name |
benzyl (3S,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQSSRECRSPPM-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)


![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)




![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)
